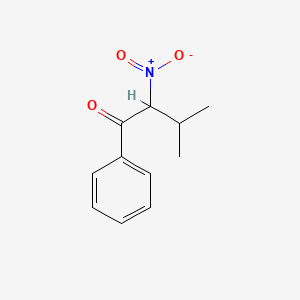

1-Butanone, 3-methyl-2-nitro-1-phenyl-

Description

Significance of α-Nitro Ketones as Versatile Synthetic Intermediates

The dual functionality of α-nitro ketones renders them as useful bidentate reagents in a variety of chemical transformations. rsc.orgresearchgate.net Their utility as versatile synthetic intermediates is demonstrated by their role as precursors in the synthesis of a wide array of more complex molecules. researchgate.net Among the compounds synthesized from α-nitro ketone starting materials are various heterocyclic frameworks, including chromans, dihydrofurans, isoxazoles, and pyrazoles. rsc.orgresearchgate.net Furthermore, they are valuable intermediates in the preparation of other important synthetic building blocks, such as α-amino ketones. nih.gov The strategic placement of the electron-withdrawing nitro and keto groups activates the molecule for a range of transformations. researchgate.net

Strategic Importance in Carbon-Carbon, Carbon-Oxygen, and Carbon-Nitrogen Bond Formations

The synthetic utility of α-nitro ketones is particularly evident in their application in the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. rsc.org These compounds are frequently employed in metal- and organocatalyzed domino reactions, which allow for the construction of complex molecular architectures in a single step. rsc.orgresearchgate.net

Key bond-forming reactions involving α-nitro ketones include:

Carbon-Carbon Bond Formation: α-Nitro ketones can participate in a variety of C-C bond-forming reactions such as Michael additions, Mannich reactions, and other conjugate additions. rsc.orgresearchgate.net

Carbon-Oxygen and Carbon-Nitrogen Bond Formation: These compounds are also instrumental in the formation of C-O and C-N bonds through reactions like nucleophilic addition/elimination and cycloaddition pathways. rsc.org Unlike simple nitroalkanes, α-nitro ketones can generate active 1,3-dipolar intermediates, such as nitronates and nitrile oxides, which are valuable in cycloaddition reactions. rsc.orgresearchgate.net

The diverse reactivity of α-nitro ketones underscores their strategic importance in synthetic organic chemistry, enabling the efficient construction of a wide range of organic molecules. rsc.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

59906-55-7 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

3-methyl-2-nitro-1-phenylbutan-1-one |

InChI |

InChI=1S/C11H13NO3/c1-8(2)10(12(14)15)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |

InChI Key |

MYZKCYIJSRUXMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)C1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 1 Butanone, 3 Methyl 2 Nitro 1 Phenyl and Its Analogues

Generation and Reactivity of Nitronates and Nitrile Oxides as Key Intermediates

The chemistry of β-nitro ketones is dominated by the acidic nature of the α-hydrogen, leading to the formation of nitronate intermediates. These nitronates, along with related nitrile oxides, are pivotal in numerous synthetic transformations.

Nitronates are anions formed by the deprotonation of the α-carbon to the nitro group. wikipedia.org Under basic conditions, nitro compounds like 1-Butanone, 3-methyl-2-nitro-1-phenyl- exist in equilibrium with their tautomeric nitronic acid form, which is readily deprotonated. wikipedia.org The pKa of the α-carbon in typical nitroalkanes is around 17, making this deprotonation accessible with common bases. wikipedia.orgwikipedia.org

The resulting nitronate anion is a versatile nucleophile, featuring two resonance structures that place the negative charge on either the α-carbon or the oxygen atoms of the nitro group. wikipedia.org While nucleophilic character exists at both locations, reactions predominantly occur via carbon attack on electrophiles. wikipedia.org These nitronates are crucial intermediates in classic carbon-carbon bond-forming reactions such as the Henry (nitroaldol) and Michael reactions. wikipedia.orgnih.govresearchgate.net

Nitrile oxides are highly reactive 1,3-dipoles that can be generated from primary nitro compounds through dehydration. researchgate.net While 1-Butanone, 3-methyl-2-nitro-1-phenyl- is a secondary nitro compound, its primary nitroalkane analogues can serve as precursors to nitrile oxides. Common methods for this transformation include dehydration with reagents like phenyl isocyanate or di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netchemtube3d.com

Once generated, nitrile oxides are valuable intermediates, primarily in [3+2] cycloaddition reactions with various dipolarophiles. Their reaction with alkenes yields isoxazolines, while alkynes produce isoxazoles. researchgate.netmdpi.com The stability and reactivity of a nitrile oxide are influenced by its substituent; steric bulk tends to increase stability, whereas electronic effects can either stabilize or destabilize the intermediate. researchgate.net

| Intermediate | Precursor | Reagent/Condition | Reference |

|---|---|---|---|

| Nitronate | Nitroalkane (primary or secondary) | Base (e.g., organic or inorganic bases) | wikipedia.orgwikipedia.org |

| Nitrile Oxide | Primary Nitroalkane | Dehydrating agent (e.g., Phenyl isocyanate, (BOC)₂O) | researchgate.netchemtube3d.com |

| Nitrile Oxide | Aldoxime | Oxidative dehydrogenation (e.g., NBS, Lead tetraacetate) | researchgate.net |

Detailed Mechanistic Pathways in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and compounds like 1-Butanone, 3-methyl-2-nitro-1-phenyl- are involved in several such mechanistic pathways.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives and related compounds. masterorganicchemistry.comlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comyoutube.comyoutube.com

In the context of analogues of 1-Butanone, 3-methyl-2-nitro-1-phenyl-, the benzoyl group can undergo this reaction. The mechanism is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com In the second step, the carbonyl group is reformed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org The feasibility of the reaction is often dictated by the relative basicity of the nucleophile and the leaving group; the equilibrium favors the displacement of the weaker base. masterorganicchemistry.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Elimination: The intermediate collapses, reforming the C=O double bond and expelling the leaving group. youtube.com

The displacement of a nitro group from an α-nitro ketone can proceed through a single-electron transfer (SET) mechanism, specifically a radical nucleophilic substitution (SRN1) pathway. ucl.ac.uk This mechanism is distinct from traditional nucleophilic substitutions and is particularly relevant for α-substituted nitro compounds reacting with nucleophiles like nitroalkane salts. ucl.ac.ukacs.org

The SRN1 mechanism for the displacement of the nitro group in an α-nitro ketone by a nitronate salt involves a radical chain process:

Initiation: An electron is transferred from the nitronate salt (nucleophile) to the α-nitro ketone, forming a radical anion. ucl.ac.uk

Propagation:

The radical anion fragments, losing a nitrite (B80452) anion (NO₂⁻) to form a carbon-centered radical.

This radical then reacts with another molecule of the nitronate salt, generating a new radical anion (of the product).

This new radical anion transfers an electron to a molecule of the starting α-nitro ketone, forming the final product and regenerating the initial radical anion to continue the chain. ucl.ac.uk

This chain reaction is supported by its sensitivity to radical scavengers and light, which can inhibit or accelerate the process, respectively. ucl.ac.uk Reactions of nitroarenes with nucleophiles can also proceed via either direct nucleophilic attack or a single-electron transfer to form a radical-ion pair. nih.gov

The Henry reaction, or nitroaldol reaction, is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgrsc.org The formation of 1-Butanone, 3-methyl-2-nitro-1-phenyl- can be envisioned via a Henry reaction between benzaldehyde (B42025) and 3-methyl-2-nitrobutane, followed by oxidation of the resulting β-nitro alcohol.

The mechanism begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate. wikipedia.orgpsu.edu The key steps are:

Deprotonation: A base removes the acidic α-proton from the nitroalkane to yield a resonance-stabilized nitronate ion. wikipedia.orgrsc.org

Nucleophilic Addition: The carbon atom of the nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org This forms a β-nitro alkoxide intermediate.

Protonation: The β-nitro alkoxide is protonated by the conjugate acid of the base used in the first step, yielding the final β-nitro alcohol product. wikipedia.org

All steps in the Henry reaction are reversible. wikipedia.org The synthetic utility of the products is significant, as they can be readily converted into other functional groups, such as α-nitro ketones through oxidation or β-amino alcohols via reduction of the nitro group. wikipedia.orgrsc.org

Kinetic and Mechanistic Analyses of Oxidation Processes (referring to related ketones)

The oxidation of ketones is a complex process with mechanisms that can vary depending on the oxidant and reaction conditions. Kinetic studies on ketones analogous to 1-Butanone, 3-methyl-2-nitro-1-phenyl-, such as butanone and 3-methyl-2-butanone (B44728), provide insight into the likely mechanistic pathways.

Kinetic studies on the oxidation of butanone and cyclohexanone (B45756) by thallium(III) in an acid medium indicate that the reaction does not proceed through a rate-determining enolization step. researchgate.net Instead, the data supports a mechanism where the keto form of the substrate is the reactive species. researchgate.net

Similarly, a kinetic and mechanistic study of the oxidation of 3-methyl-2-butanone by isoquinolinium bromochromate (IQBC) in an aqueous acidic medium found that the reaction rate is proportional to the first power of the concentration of the oxidant (IQBC) and the acid (H⁺). arcjournals.org The reaction order with respect to the substrate varies from one to zero at higher concentrations, suggesting the formation of a complex between the oxidant and the enol form of the ketone. arcjournals.org

| Ketone | Oxidant | Kinetic Order (Oxidant) | Kinetic Order (Substrate) | Kinetic Order (H⁺) | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|---|

| Butanone | Thallium(III) | First | - | Inverse First | Keto form is the reactive species | researchgate.net |

| 3-Methyl-2-butanone | Isoquinolinium Bromochromate | First | Variable (1 to 0) | First | Complex formation between oxidant and enol form | arcjournals.org |

| 3,3-dimethylbutanone | OH radicals | - | - | - | Rate coefficient (k) = (1.26 ± 0.05) × 10⁻¹² cm³ molec.⁻¹ s⁻¹ | copernicus.org |

These studies suggest that the oxidation of 1-Butanone, 3-methyl-2-nitro-1-phenyl- would likely be acid-catalyzed and could proceed either through direct attack on the keto form or via a pre-equilibrium complex formation with its enol tautomer, depending on the specific oxidizing agent employed. The presence of the nitro and phenyl groups would significantly influence the electronic properties and steric accessibility of the ketone, thereby affecting the reaction kinetics.

Advanced Reactivity Profiles and Transformational Chemistry of 1 Butanone, 3 Methyl 2 Nitro 1 Phenyl

Nucleophilic Reaction Modalities

The presence of an acidic proton on the carbon positioned between the phenyl-carbonyl and the nitro group is a key determinant of the reactivity of 1-Butanone, 3-methyl-2-nitro-1-phenyl-. This proton can be readily abstracted by a base to form a doubly stabilized carbanion, a potent nucleophile for various chemical transformations.

As a doubly activated methine compound, 1-Butanone, 3-methyl-2-nitro-1-phenyl- is an excellent Michael donor. libretexts.org In the presence of a base, it can be deprotonated to form a resonance-stabilized enolate/nitronate anion. This nucleophile readily undergoes conjugate addition (1,4-addition) to a wide range of Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles. masterorganicchemistry.comwikipedia.org This reaction is a powerful method for forming C-C bonds. sctunisie.org

The initial Michael adduct, which still contains reactive functional groups, can potentially undergo subsequent intramolecular reactions, leading to domino or cascade sequences. For instance, a Michael addition initiated domino reaction involving α-nitrocycloalkanones and α,β-unsaturated aldehydes has been shown to produce complex, functionalized macrolactones in a single pot. acs.orgacs.orgnih.gov This highlights the potential of 1-Butanone, 3-methyl-2-nitro-1-phenyl- to act as a precursor for complex molecular architectures through carefully designed domino-Michael pathways.

Table 1: Representative Michael Addition Reactions with β-Nitro Ketone Analogs

| Michael Donor | Michael Acceptor | Base/Catalyst | Product Type | Yield |

| 2-Nitrocyclohexanone | Methyl Vinyl Ketone | L-Proline | Functionalized γ-nitro ketone | High |

| 2-Nitropropane | Methyl Acrylate | Basic Alumina | γ-Nitro Ester | Good |

| Phenylnitromethane | Chalcone | Chiral Thiourea | Functionalized γ-nitro ketone | Excellent |

This table presents illustrative examples of Michael additions involving compounds structurally related to 1-Butanone, 3-methyl-2-nitro-1-phenyl- to demonstrate typical reaction parameters.

The acidic α-proton of 1-Butanone, 3-methyl-2-nitro-1-phenyl- allows it to participate as the nucleophilic component in Mannich-type reactions. Specifically, it can undergo the nitro-Mannich reaction, also known as the aza-Henry reaction. wikipedia.orgcore.ac.uk This reaction involves the nucleophilic addition of the nitronate anion, formed by deprotonation of the β-nitro ketone, to an imine electrophile. wikipedia.org The product of this transformation is a β-nitroamine, a valuable synthetic intermediate containing vicinal nitrogen functionalities. benthamdirect.comnih.gov

The reaction can be catalyzed by both metal complexes and organocatalysts, often proceeding with high levels of stereocontrol, allowing for the synthesis of chiral β-nitroamines. wikipedia.org These products are versatile precursors to 1,2-diamines and α-amino ketones. wikipedia.org

The functional groups within 1-Butanone, 3-methyl-2-nitro-1-phenyl- can also engage in nucleophilic addition/elimination sequences. While the primary nucleophilic site is the α-carbon, the carbonyl carbon is also electrophilic. However, a more characteristic reaction pathway for β-nitro ketones involves the elimination of the nitro group. Under specific conditions, often involving treatment with a base, β-nitro ketones can undergo elimination to furnish α,β-unsaturated ketones. acs.org This transformation is valuable for introducing carbon-carbon double bonds into a molecular framework after the nitro group has served its purpose in activating the α-position for other reactions.

The reaction of β-nitro ketones like 1-Butanone, 3-methyl-2-nitro-1-phenyl- with potent organometallic nucleophiles such as Grignard or organolithium reagents presents a complex reactivity challenge due to the presence of the acidic α-proton. organic-chemistry.org Typically, the organometallic reagent would act as a base, deprotonating the α-carbon. acs.org

However, studies on α-nitro ketones have shown that by using excess organometallic reagent, nucleophilic addition to the carbonyl group can be achieved. acs.org The first equivalent of the reagent acts as a base, forming the nitronate/enolate, while the second equivalent adds to the carbonyl carbon. This process leads to the formation of tertiary β-nitroalkanols after an aqueous workup. acs.org The stereoselectivity of the addition can be influenced by the choice of the organometallic reagent, with Grignard reagents and organolithium reagents sometimes affording different diastereomers. acs.org

Table 2: Predicted Products from Reactions of 1-Butanone, 3-methyl-2-nitro-1-phenyl-

| Reaction Type | Reagent(s) | Predicted Product Class |

| Michael Addition | Methyl Vinyl Ketone, Base | γ-Diketone derivative (after nitro group manipulation) |

| Mannich Reaction | N-Tosylimine, Catalyst | β-Nitro-γ-amino ketone |

| Organometallic Add. | 2 eq. Methylmagnesium Bromide | Tertiary β-Nitroalkanol |

| Elimination | Strong, non-nucleophilic base | α,β-Unsaturated Ketone |

This table outlines the expected classes of products from the specified reactions involving the title compound.

Cycloaddition Chemistry

While the nucleophilic reactivity of the α-carbon is dominant, the electronic nature of 1-Butanone, 3-methyl-2-nitro-1-phenyl- also suggests potential participation in cycloaddition reactions.

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. In the inverse electron-demand Diels-Alder (IEDDA) variant, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org The reactivity in these reactions is governed by the energy gap between the LUMO of the diene and the HOMO of the dienophile. rsc.org

The structure of 1-Butanone, 3-methyl-2-nitro-1-phenyl- does not inherently contain a diene. However, it could be envisioned as a precursor to a transient, electron-poor heterodienic system (e.g., an α,β-unsaturated nitroso or azo compound) under specific reaction conditions. The strong electron-withdrawing properties of the phenyl-carbonyl and nitro functionalities would significantly lower the energy of the diene's LUMO, making it highly reactive toward electron-rich dienophiles like enamines or vinyl ethers. wikipedia.org Such a transformation would represent a sophisticated application of the compound in constructing complex heterocyclic systems.

1,3-Dipolar Cycloadditions with Nitronate and Nitrile Oxide Intermediates

The nitro group in 1-Butanone, 3-methyl-2-nitro-1-phenyl- serves as a valuable precursor for the in-situ generation of reactive intermediates like nitronates and nitrile oxides, which are key components in 1,3-dipolar cycloaddition reactions. chesci.com This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic compounds, such as isoxazolines and isoxazoles, which are significant scaffolds in medicinal chemistry. nih.govnih.gov

The process typically begins with the conversion of the primary or secondary nitroalkane functionality into a nitrile oxide. This transformation allows the nitro compound to act as a 1,3-dipole. This dipole can then react with a dipolarophile, such as an alkene or alkyne, in a concerted, pericyclic cycloaddition reaction. chesci.com The reaction of in-situ generated nitrile oxides with alkenes leads to the formation of 2-isoxazolines, while reaction with alkynes yields isoxazoles. nih.govnih.gov The regioselectivity and stereoselectivity of these cycloadditions can often be controlled, providing access to specific isomers. researchgate.netmdpi.com For instance, the cycloaddition of nitrile oxides with olefins is often regioselective, leading to 5-substituted isoxazole (B147169) derivatives. nih.gov

The versatility of this method allows for the synthesis of a diverse range of heterocyclic products by varying the dipolarophile.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

| Dipole Precursor | Intermediate | Dipolarophile | Product Class |

|---|---|---|---|

| 1-Butanone, 3-methyl-2-nitro-1-phenyl- | Phenyl-isopropyl-ketone nitrile oxide (putative) | Alkene (e.g., styrene) | Isoxazoline |

| 1-Butanone, 3-methyl-2-nitro-1-phenyl- | Phenyl-isopropyl-ketone nitrile oxide (putative) | Alkyne (e.g., phenylacetylene) | Isoxazole |

Functionalization and Derivatization Strategies

The structural framework of 1-Butanone, 3-methyl-2-nitro-1-phenyl- offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives.

α-Functionalization (Arylation, Halogenation)

The carbon atom positioned between the carbonyl and nitro groups (the α-carbon) is particularly activated, making it a prime target for functionalization reactions such as arylation and halogenation.

α-Arylation: The introduction of an aryl group at the α-position of nitroketones can be achieved through various methods. A notable approach is the transition-metal-free α-arylation using diaryliodonium salts. rsc.org This method allows for the formation of tertiary α-aryl, α-nitro ketones under relatively mild conditions. rsc.org Palladium-catalyzed α-arylation represents another powerful technique, where a broad range of aryl halides can be coupled with ketones. organic-chemistry.org The choice of ligand is often crucial for achieving high efficiency and selectivity in these transformations. organic-chemistry.org

α-Halogenation: The direct halogenation of the α-position of aryl ketones is a common synthetic transformation. mdpi.com For bromination, reagents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of an acid or base catalyst are frequently employed. mdpi.comorganic-chemistry.org The acidic conditions facilitate the formation of the enol tautomer, which then attacks the electrophilic halogen source.

Table 2: Reagents for α-Functionalization

| Reaction | Reagent(s) | Conditions |

|---|---|---|

| α-Arylation | Diaryliodonium salts | Transition-metal-free |

| α-Arylation | Aryl halides, Palladium catalyst, Ligand (e.g., BrettPhos) | Catalytic |

| α-Bromination | N-Bromosuccinimide (NBS), MoO₂Cl₂ | Mild conditions |

Preparation of Bromonitroketone Derivatives

The synthesis of α-bromo-α-nitroketone derivatives from 1-Butanone, 3-methyl-2-nitro-1-phenyl- involves the selective introduction of a bromine atom at the activated α-carbon. This transformation can be accomplished using electrophilic brominating agents. For example, the reaction of a ketone with bromine in a solvent like chloroform (B151607) or methanol (B129727) can yield the corresponding α-bromoketone. orgsyn.orgprepchem.com The reaction proceeds via the enol or enolate form of the ketone, which attacks the bromine molecule. The presence of both the phenyl ketone and the nitro group influences the reactivity of the α-proton, facilitating its removal and subsequent bromination. These bromonitroketone derivatives are valuable synthetic intermediates, for instance, in the synthesis of substituted isoxazolines. jocpr.com

Reductive and Oxidative Transformations of the Nitro and Carbonyl Moiety

The nitro and carbonyl groups in 1-Butanone, 3-methyl-2-nitro-1-phenyl- are susceptible to a range of reductive and oxidative transformations, providing pathways to other important functional groups.

Reduction:

Nitro Group: The nitro group can be selectively reduced to an amine group under various conditions. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. This transformation yields α-amino ketones, which are valuable building blocks in organic synthesis. The selective reduction of the nitro group without affecting the carbonyl group is a key advantage of certain methods. rsc.org

Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction produces the corresponding nitro-alcohol.

Table 3: Redox Transformations

| Functional Group | Transformation | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Nitro | Reduction | H₂/Pd, SnCl₂/HCl | Amine |

| Carbonyl | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

Carbon-Carbon Bond Cleavage and Rearrangement Pathways

Beyond functional group transformations, 1-Butanone, 3-methyl-2-nitro-1-phenyl- can undergo reactions involving the cleavage of carbon-carbon bonds, most notably through the removal of the nitro group.

Denitration Reactions

Denitration refers to the removal of a nitro group from a molecule. This process can be a key step in synthetic sequences where the nitro group is used to activate a position for other reactions and is subsequently removed. For secondary nitro compounds like 1-Butanone, 3-methyl-2-nitro-1-phenyl-, denitration often proceeds through a radical mechanism. A common method is the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). In this process, the tributyltin radical abstracts the nitro group, leaving behind a carbon-centered radical which is then quenched by a hydrogen atom from another molecule of Bu₃SnH. This results in the formal replacement of the nitro group with a hydrogen atom. Such reactions are valuable for accessing the corresponding denitrated ketone, 3-methyl-1-phenyl-2-butanone.

Retro-Claisen Condensation and Related Cleavage Reactions

The retro-Claisen condensation is a carbon-carbon bond cleavage reaction that occurs in β-keto esters or β-diketones under basic conditions. wikipedia.orgyoutube.comorganic-chemistry.org For 1-Butanone, 3-methyl-2-nitro-1-phenyl-, which is an α-nitro ketone, a direct retro-Claisen condensation is not the primary cleavage pathway. However, related C-C bond cleavage reactions are known to occur under specific conditions.

The presence of the electron-withdrawing nitro and keto groups makes the α-proton highly acidic, facilitating the formation of a nitronate anion in the presence of a base. This intermediate can be susceptible to cleavage. Hydrolytic cleavage of α-nitro ketones can occur under basic conditions, yielding a carboxylic acid and a nitroalkane. acs.org For the title compound, this would theoretically lead to benzoic acid and 2-nitropropane.

Another potential cleavage pathway is the Norrish Type I reaction, a photochemical α-cleavage that occurs upon UV irradiation of ketones. libretexts.org This process generates radical intermediates that can lead to various fragmentation products. Additionally, certain oxidative cleavage reactions, for instance with photoexcited nitroarenes or ozonolysis, can cleave C-C bonds adjacent to carbonyl groups or their derivatives like oximes. nih.gov

A sequential Michael addition followed by a retro-Claisen condensation has been described for the synthesis of γ-nitro ketones, demonstrating a tandem C-C bond formation and cleavage strategy. ias.ac.in While not a direct cleavage of the starting α-nitro ketone, it highlights the utility of retro-Claisen type reactions in the broader chemistry of nitro ketones.

Strategic Synthesis of Heterocyclic Frameworks

The dual functionality of α-nitro ketones like 1-Butanone, 3-methyl-2-nitro-1-phenyl- makes them valuable precursors for the synthesis of diverse heterocyclic systems. rsc.orgorganic-chemistry.org They can serve as building blocks for constructing rings containing nitrogen and oxygen atoms through various cyclization and cycloaddition strategies.

Isoxazoles: A significant application of α-nitro ketones is in the synthesis of isoxazoles. rsc.org One established method involves the acid-catalyzed dehydration of α-nitro ketones to form nitrile oxide intermediates. These reactive 1,3-dipoles can then undergo an in-situ cycloaddition reaction with alkynes to yield highly substituted isoxazoles. organic-chemistry.org This process is efficient and allows for the construction of 3-acylisoxazoles. organic-chemistry.orgmdpi.com Both heterogeneous catalysts like silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) and milder acids such as p-TsOH have been shown to facilitate this transformation. organic-chemistry.orgmdpi.com

Table 1: Representative Conditions for Isoxazole Synthesis from α-Nitro Ketones

| α-Nitro Ketone Substrate | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic α-nitro ketones | Alkynes | NaHSO₄/SiO₂ or Amberlyst 15 | 3-Acylisoxazoles | organic-chemistry.org |

| Phenylnitroketones | Alkenes (e.g., Allylbenzene) | p-TsOH | Isoxazoline derivatives | mdpi.com |

| Activated Ketones | Primary Nitro Compounds | Copper Catalyst | Isoxazole derivatives | rsc.org |

Oxazolidinones: The synthesis of oxazolidinones typically proceeds from precursors like amino alcohols or through the cycloaddition of epoxides with isocyanates. organic-chemistry.orgnih.gov A direct conversion from 1-Butanone, 3-methyl-2-nitro-1-phenyl- is not straightforward. However, a plausible synthetic route would involve a two-step transformation:

Stereoselective reduction of the ketone and nitro groups to form a γ-amino alcohol.

Cyclization of the resulting amino alcohol with a carbonylating agent such as phosgene, a chloroformate, or a carbonate to form the oxazolidinone ring.

While nitromethane (B149229) has been used catalytically in microwave-assisted syntheses of oxazolidinones from urea (B33335) and ethanolamine, the direct use of more complex nitro compounds as primary substrates is less common. organic-chemistry.orgnih.gov

Pyrroles: Pyrrole (B145914) synthesis often relies on classic methods like the Paal-Knorr or Hantzsch syntheses. wikipedia.org For a substrate like 1-Butanone, 3-methyl-2-nitro-1-phenyl-, transformation into a suitable precursor is necessary. A potential pathway involves converting the α-nitro ketone into a γ-dicarbonyl compound, which can then undergo condensation with an amine to form the pyrrole ring. More modern methods have been developed that utilize nitroalkenes. The Barton-Zard synthesis, for example, reacts a nitroalkene with an isocyanoacetate to form the pyrrole ring. wikipedia.orgrsc.org Another approach is the copper-catalyzed three-component reaction of α-diazoketones, nitroalkenes, and amines, which proceeds through a cascade of N-H insertion, oxidative dehydrogenation, and [3+2] cycloaddition. acs.orgacs.org The conversion of the title α-nitro ketone to a nitroalkene intermediate would be required to access these pathways.

Chromans: The synthesis of chroman rings typically involves the cyclization of phenolic substrates. organic-chemistry.orgacs.org A direct route from 1-Butanone, 3-methyl-2-nitro-1-phenyl- to a chroman is not apparent without major structural modification. A multi-step synthesis would be required, likely involving the introduction of a phenol (B47542) moiety and a side chain capable of intramolecular cyclization.

Dihydrofurans: The synthesis of dihydrofurans from α-nitro ketones is a well-documented transformation. rsc.org One effective method is the 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-mediated reaction of α-nitro ketones with electron-deficient alkenes, such as α-cyano-enones. acs.org This reaction proceeds via a Michael addition of the nitronate anion to the enone, followed by an intramolecular cyclization (an O-alkylation) with the elimination of the nitro group to furnish highly functionalized dihydrofurans. researchgate.netacs.org

Table 2: DBU-Mediated Synthesis of Dihydrofurans from α-Nitro Ketones

| α-Nitro Ketone Substrate | Michael Acceptor | Base/Solvent | Reaction Time | Product | Reference |

|---|---|---|---|---|---|

| 2-Nitro-1-phenylethanone | trans-α-Cyano-α,β-unsaturated ketone | DBU / CHCl₃ | 30 min | Polysubstituted Dihydrofuran | acs.org |

| 2-Nitro-1-(p-tolyl)ethanone | trans-α-Cyano-α,β-unsaturated ketone | DBU / CHCl₃ | 30 min | Polysubstituted Dihydrofuran | acs.org |

| 1-Nitro-2-octanone | trans-α-Cyano-α,β-unsaturated ketone | DBU / CHCl₃ | 30 min | Polysubstituted Dihydrofuran | acs.org |

This reactivity profile underscores the potential of 1-Butanone, 3-methyl-2-nitro-1-phenyl- as a versatile building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic molecules.

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Butanone, 3 Methyl 2 Nitro 1 Phenyl Research

High-Resolution Spectroscopic Methods

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules like 1-Butanone, 3-methyl-2-nitro-1-phenyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for determining the precise molecular structure of 1-Butanone, 3-methyl-2-nitro-1-phenyl-. Analysis of ¹H and ¹³C NMR spectra would confirm the connectivity of atoms and provide insights into the electronic environment of each nucleus.

Expected ¹H NMR Data: A detailed ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring, the methine proton at the chiral center (C2), the methine proton of the isopropyl group (C3), and the methyl protons of the isopropyl group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would be crucial for assigning each proton to its position in the molecule. The presence of the chiral center at C2 would likely render the adjacent methyl groups of the isopropyl moiety diastereotopic, resulting in separate signals.

Expected ¹³C NMR Data: A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the phenyl ring, the two chiral centers, and the methyl carbons. The chemical shifts would be indicative of the carbon type (e.g., C=O, aromatic C-H, aromatic C-ipso, aliphatic C-H, aliphatic CH₃).

Without experimental data, a specific data table cannot be constructed.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of 1-Butanone, 3-methyl-2-nitro-1-phenyl-, allowing for the confirmation of its elemental composition (C₁₁H₁₃NO₃).

A table of m/z values and their corresponding fragment identities cannot be created without actual spectral data.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 1-Butanone, 3-methyl-2-nitro-1-phenyl- from reaction mixtures, assessing its purity, and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed to detect and quantify any impurities.

Chiral Resolution: Due to the presence of two chiral centers (at C2 and C3), 1-Butanone, 3-methyl-2-nitro-1-phenyl- can exist as a mixture of diastereomers and enantiomers. Chiral HPLC, using a specialized column with a chiral stationary phase, would be necessary to separate these stereoisomers. This is critical for stereoselective synthesis and pharmacological studies.

A data table of HPLC parameters (column type, mobile phase, flow rate, retention time) cannot be provided.

Gas Chromatography (GC) for Purity and Volatile Compound Analysis

Gas Chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is suitable for analyzing the purity of thermally stable and volatile compounds. This technique would be effective for detecting any volatile impurities or starting materials remaining after synthesis. The retention time of the compound would be a key identifier under specific chromatographic conditions.

A table detailing GC conditions (column, temperatures, carrier gas, retention time) is not available.

Preparative Chromatography for Isolation and Purification

For obtaining a highly pure sample of 1-Butanone, 3-methyl-2-nitro-1-phenyl- for research or as a reference standard, preparative chromatography would be employed. This technique is a scaled-up version of analytical HPLC or column chromatography, allowing for the isolation of larger quantities of the desired compound from a mixture. The process relies on the same separation principles as its analytical counterparts to achieve high levels of purity.

Applications of 1 Butanone, 3 Methyl 2 Nitro 1 Phenyl in Advanced Organic Synthesis and Material Science

Building Blocks for Complex Organic Molecules

The dual functionality of 1-Butanone, 3-methyl-2-nitro-1-phenyl- enables its use as a precursor for a variety of important molecular scaffolds. Through selective transformations of its keto and nitro moieties, it serves as a starting point for synthesizing more complex molecules, including key intermediates for the pharmaceutical industry.

The selective reduction of either the ketone or the nitro group in 1-Butanone, 3-methyl-2-nitro-1-phenyl- yields two classes of valuable synthetic intermediates: β-nitroalcohols and α-aminoketones.

β-Nitroalcohols: The enantioselective reduction of the prochiral ketone group is a critical transformation for producing chiral, non-racemic alcohols. wikipedia.org This can be achieved using various catalytic systems, including transition metal catalysts with chiral ligands or organocatalysts like oxazaborolidines. wikipedia.orgrsc.org The resulting chiral β-nitroalcohol is a valuable synthon, as the nitro group can be further transformed into other functional groups.

α-Aminoketones: The reduction of the nitro group to a primary amine provides direct access to α-aminoketones. organic-chemistry.orgresearchgate.netrsc.org This transformation is of significant interest as α-amino ketones are prevalent structural motifs in many natural products and pharmaceutical compounds. nih.gov Catalytic hydrogenation is a common method for reducing aliphatic nitro compounds to amines, employing catalysts such as Raney nickel or platinum(IV) oxide. wikipedia.org This method is advantageous as it can be performed under conditions that leave the ketone group intact.

Table 1: Synthetic Pathways from 1-Butanone, 3-methyl-2-nitro-1-phenyl-

| Precursor | Target Molecule | Key Transformation | Common Reagents/Catalysts |

|---|---|---|---|

| 1-Butanone, 3-methyl-2-nitro-1-phenyl- | β-Nitroalcohol | Ketone Reduction | NaBH₄, LiAlH₄, Chiral Catalysts (e.g., Oxazaborolidine), Biocatalysts |

| 1-Butanone, 3-methyl-2-nitro-1-phenyl- | α-Aminoketone | Nitro Group Reduction | Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni), Fe/HCl |

Synthesis of Chiral Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

Chiral intermediates are in high demand within the pharmaceutical industry for the synthesis of single-enantiomer drug substances. nih.govecronicon.net The production of enantiomerically pure compounds is crucial, as different enantiomers of a drug can exhibit varied pharmacological actions, toxicities, and metabolic pathways. scirp.org

The derivatives of 1-Butanone, 3-methyl-2-nitro-1-phenyl-, such as the chiral β-nitroalcohols and α-aminoketones discussed previously, are prime examples of such valuable intermediates. nih.gov Asymmetric synthesis methodologies are key to producing these molecules with high enantiopurity. ecronicon.net For instance, the asymmetric reduction of the ketone can yield chiral alcohols, while the synthesis of chiral amines from the nitro group can be achieved through various stereoselective methods. nih.gov These chiral building blocks are subsequently used in the multi-step synthesis of active pharmaceutical ingredients (APIs). nih.gov The development of biocatalytic processes, using microorganisms or enzymes, has emerged as a powerful tool for transforming synthetic chemicals with high chemo-, regio-, and enantioselectivity. nih.govscispace.com

Further derivatization of the initial products obtained from 1-Butanone, 3-methyl-2-nitro-1-phenyl- expands its synthetic utility. The primary products, α-aminoketones and β-nitroalcohols, can be converted into other important structural motifs.

α-Amino Ketones: As established, the reduction of the nitro group yields an α-amino ketone. This class of compounds is a valuable synthon in medicinal chemistry. rsc.org

1,2-Amino Alcohols: A subsequent reduction of the ketone functionality in the α-amino ketone intermediate leads to the formation of a 1,2-amino alcohol. These vicinal amino alcohols are important structural components in many biologically active molecules and serve as chiral ligands in asymmetric synthesis.

Unsaturated Ketones: The nitro group in an α-nitro ketone can be eliminated to form an α,β-unsaturated ketone. This transformation introduces a reactive double bond, which can then participate in a variety of subsequent reactions, such as Michael additions, to build molecular complexity.

Chiral γ-aminobutyric acid (GABA) derivatives are significant neurotransmitters in the central nervous system and are targeted in the development of drugs for various neurological disorders. scirp.orgrsc.org While the direct conversion of 1-Butanone, 3-methyl-2-nitro-1-phenyl- to a GABA derivative is not straightforward, its nitroalkane functionality is a key feature in established GABA syntheses. nih.gov

A common strategy for synthesizing chiral GABA derivatives involves the asymmetric Michael addition of a nucleophile to a trans-β-nitroolefin. scirp.orgresearchgate.netresearchgate.net The resulting β-aryl-γ-nitroalkane can then undergo a cascade of reactions, including reduction of the nitro group, cyclization, and hydrolysis, to yield the final enantiopure GABA derivative. scirp.orgresearchgate.net This highlights the importance of nitro-containing compounds as precursors in the synthesis of complex and biologically active molecules like the anti-spastic drug Baclofen and the neuropsychotropic drug Phenibut. scirp.orgnih.gov

Strategic Utility in Multicomponent and Cascade Reactions

The presence of multiple reactive centers allows 1-Butanone, 3-methyl-2-nitro-1-phenyl- and its derivatives to be employed in complex reaction sequences that build molecular complexity rapidly.

Cascade Reactions: These reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. The reduction of the nitro group in a nitro ketone can initiate a cascade sequence. For example, the in-situ formation of the primary amine can be followed by an intramolecular cyclization or a subsequent intermolecular reaction, such as a lactamization, to form heterocyclic products like isoindolinones or pyrrolidines. frontiersin.org Such processes are highly efficient and atom-economical. polimi.it

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more starting materials combine to form a product that incorporates most of the atoms of the reactants. nih.gov This approach is highly convergent and efficient for creating diverse libraries of complex molecules. nih.gov The amine and ketone functionalities present in the derivatives of 1-Butanone, 3-methyl-2-nitro-1-phenyl- make them suitable substrates for well-known MCRs like the Ugi or Passerini reactions, which are widely used in medicinal chemistry to generate novel scaffolds.

Development and Evaluation of Novel Catalytic Systems for Nitro Ketone Transformations

The selective transformation of the functional groups in nitro ketones is a central challenge that drives the development of new catalytic systems. Research focuses on achieving high selectivity (chemo-, regio-, and enantio-), broad substrate scope, and mild reaction conditions. frontiersin.orgnih.gov

Catalytic Hydrogenation/Transfer Hydrogenation: These are prominent methods for the reduction of nitro groups and ketones. nih.gov Noble metal catalysts (e.g., Pt, Pd, Ru) and non-noble metal catalysts have been extensively studied. frontiersin.orgnih.gov Supported platinum catalysts, for example, have demonstrated high selectivity and yield in the reductive alkylation of nitroarenes. frontiersin.org Transfer hydrogenation offers an alternative that uses molecules like formic acid or isopropanol (B130326) as the hydrogen source instead of H₂ gas. wikipedia.org

Asymmetric Catalysis: The generation of chiral centers with high enantioselectivity is a major focus. rsc.org

Transition Metal Catalysis: Chiral ligands, such as BINAP, are used in combination with metal centers (e.g., Ruthenium) to induce asymmetry in hydrogenation reactions. wikipedia.org

Organocatalysis: Metal-free catalysts, including chiral thioureas and phosphoric acids, have been successfully applied to the asymmetric reduction of prochiral ketones. rsc.org

Biocatalysis: Enzymes, such as imine reductases (IREDs) and alcohol dehydrogenases, offer exceptional stereoselectivity for the reduction of C=O and C=N bonds under mild conditions. nih.govmdpi.com Whole-cell biocatalysis presents a minimally polluting route to optically active alcohols and is a growing area of interest. mdpi.com

Table 2: Overview of Catalytic Systems for Nitro Ketone Reductions

| Catalytic Approach | Catalyst Type | Target Transformation | Key Features |

|---|---|---|---|

| Homogeneous Catalysis | Transition Metal Complexes (e.g., Ru-BINAP) | Asymmetric Ketone/Imine Hydrogenation | High enantioselectivity, well-defined mechanism. wikipedia.org |

| Heterogeneous Catalysis | Supported Metals (e.g., Pd/C, PtO₂, Raney Ni) | Nitro Group and Ketone Reduction | Recyclable, suitable for industrial scale-up. wikipedia.orgnih.gov |

| Organocatalysis | Oxazaborolidines, Thioureas, Phosphoric Acids | Asymmetric Ketone Reduction | Metal-free, avoids heavy metal contamination. rsc.org |

| Biocatalysis | Enzymes (Reductases, Dehydrogenases), Whole Cells | Enantioselective Ketone Reduction | High stereoselectivity, mild reaction conditions (pH, temp). nih.govmdpi.com |

Organocatalysis in Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, with significant progress in the asymmetric conjugate addition of nucleophiles to nitroalkenes. This methodology allows for the construction of highly functionalized synthetic building blocks. However, a review of the pertinent literature reveals no documented use of 1-Butanone, 3-methyl-2-nitro-1-phenyl- as either a substrate or a catalyst in organocatalytic asymmetric transformations. While general principles of asymmetric organocatalysis are well-established for γ-nitrocarbonyl compounds, specific studies detailing the reactivity or catalytic activity of this particular compound are not available.

Biocatalysis and Engineered Enzyme Systems

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis. Engineered enzymes have been successfully employed in a variety of reactions, including the reduction of ketones and nitro compounds. For instance, Old Yellow Enzyme (OYE) and other nitroreductases can catalyze the reduction of nitro groups in various xenobiotics. These enzymatic systems often proceed with high stereoselectivity. Nevertheless, there is no specific mention in the scientific literature of the use of 1-Butanone, 3-methyl-2-nitro-1-phenyl- as a substrate for any engineered enzyme system or in any biocatalytic process.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-methyl-2-nitro-1-phenyl-1-butanone, and how can reaction conditions be optimized?

- Methodology : Begin with Friedel-Crafts acylation to introduce the phenyl group to the butanone backbone. Nitration at the 2-position can be achieved using a nitric acid-sulfuric acid mixture, but steric hindrance from the 3-methyl group may require elevated temperatures (e.g., 40–50°C). Optimize solvent polarity (e.g., dichloromethane vs. nitrobenzene) to enhance regioselectivity. Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent) to compensate for side reactions .

- Data Note : For analogous nitro-substituted ketones, yields improve with slow addition of nitrating agents to minimize decomposition .

Q. How should researchers purify 3-methyl-2-nitro-1-phenyl-1-butanone given its thermal sensitivity?

- Methodology : Use reduced-pressure distillation (rotary evaporator or short-path distillation) at ≤0.03 bar to avoid thermal degradation. Evidence from similar phenylketones shows boiling points drop significantly under reduced pressure (e.g., 394–396 K at 0.027 bar for 1-phenyl-1-butanone) . Alternatively, employ column chromatography with a silica gel stationary phase and hexane/ethyl acetate (4:1) for gradient elution. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. What spectroscopic techniques are most effective for structural characterization, and how can conflicting data be resolved?

- Methodology :

- 1H NMR : Identify the methyl group (δ 1.2–1.4 ppm) and nitro-adjacent proton (δ 4.3–4.5 ppm as a doublet due to coupling with the nitro group).

- IR : Look for C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).

- MS : Expect molecular ion [M⁺] at m/z 207 (C₁₁H₁₁NO₃).

- Resolution of Conflicts : Cross-validate with computational methods (e.g., DFT for NMR chemical shift prediction) or X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence the reactivity of 3-methyl-2-nitro-1-phenyl-1-butanone in nucleophilic additions?

- Methodology : The nitro group’s electron-withdrawing nature reduces electron density at the carbonyl carbon, slowing nucleophilic attack. Investigate this via kinetic studies comparing reaction rates with non-nitro analogs. Use Hammett plots to correlate substituent effects with reactivity. Steric hindrance from the 3-methyl group further complicates nucleophilic access, as shown in studies of brominated butyrophenones .

Q. What computational strategies predict the stability and degradation pathways of 3-methyl-2-nitro-1-phenyl-1-butanone under varying pH conditions?

- Methodology : Perform molecular dynamics simulations to assess hydrolytic stability. At acidic pH, nitro groups may protonate, altering resonance stabilization. Use Gaussian or ORCA software for transition-state modeling of hydrolysis pathways. Compare with experimental HPLC-MS data to validate predictions .

Q. How can contradictions in reported thermodynamic properties (e.g., boiling points) of nitro-substituted ketones be addressed?

- Methodology : Replicate measurements under standardized conditions (e.g., NIST protocols for boiling point determination at 1 bar). For 1-phenyl-1-butanone, documented boiling points vary between 501.7 K (ambient pressure) and 394–396 K (0.027 bar) due to pressure effects . Purity assessment via differential scanning calorimetry (DSC) is critical, as impurities elevate observed boiling points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.